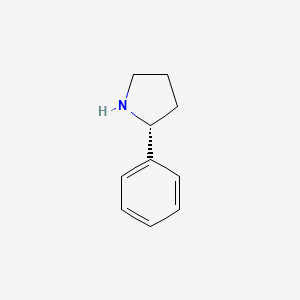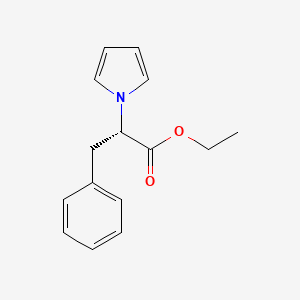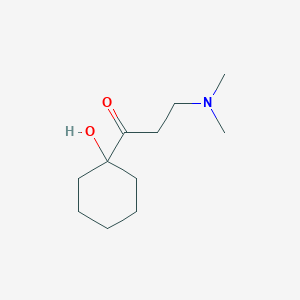
(R)-2-Phenylpyrrolidine
概要
説明
®-2-Phenylpyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a phenyl group attached to the second carbon of the pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Phenylpyrrolidine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2-phenylpyrrole using a chiral catalyst. This method provides high enantioselectivity and yields the desired ®-enantiomer. Another method involves the reduction of 2-phenylpyrrolidin-2-one using a chiral reducing agent.
Industrial Production Methods
In industrial settings, ®-2-Phenylpyrrolidine can be produced through large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and are optimized for high yield and purity. The reaction conditions typically involve elevated temperatures and pressures to facilitate the hydrogenation reaction.
化学反応の分析
Types of Reactions
®-2-Phenylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different derivatives, such as amines.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives.
科学的研究の応用
®-2-Phenylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Industry: In the industrial sector, ®-2-Phenylpyrrolidine is used in the synthesis of fine chemicals and as an intermediate in the production of agrochemicals.
作用機序
The mechanism of action of ®-2-Phenylpyrrolidine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity. The pathways involved in its mechanism of action include binding to neurotransmitter receptors and influencing signal transduction processes.
類似化合物との比較
Similar Compounds
(S)-2-Phenylpyrrolidine: The enantiomer of ®-2-Phenylpyrrolidine, which has different stereochemistry and potentially different biological activities.
2-Phenylpyrrolidine: The racemic mixture containing both ®- and (S)-enantiomers.
N-Phenylpyrrolidine: A compound with a phenyl group attached to the nitrogen atom of the pyrrolidine ring.
Uniqueness
®-2-Phenylpyrrolidine is unique due to its specific chiral configuration, which imparts distinct properties and activities compared to its enantiomer and other similar compounds. Its high enantioselectivity in reactions makes it valuable in asymmetric synthesis and chiral resolution processes.
特性
IUPAC Name |
(2R)-2-phenylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10-11H,4,7-8H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTDHSGANMHVIC-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364077 | |
| Record name | (R)-2-PHENYLPYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56523-47-8 | |
| Record name | (R)-2-PHENYLPYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (R)-2-Phenylpyrrolidine demonstrates excellent shape complementarity to the hydrophobic pockets of certain enzymes. For instance, in the development of pan-TRK inhibitors [], incorporating this compound into imidazopyridazine scaffolds resulted in enhanced binding affinity and selectivity for TRK kinases. This is attributed to the specific spatial arrangement of the phenyl and pyrrolidine rings, allowing for favorable interactions within the enzyme's active site. Similarly, research into pyrroloisoquinoline antidepressants [] highlighted the importance of the (R)-enantiomer and the trans isomeric configuration for potent antagonism of tetrabenazine-induced effects and inhibition of biogenic amine uptake.
A: Yes, its utility extends to other therapeutic areas. Studies have explored its incorporation into pyrroloisoquinoline structures, leading to the identification of compounds like 1,2,3,5,6,10bβ‐hexahydro‐6α‐phenylpyrrolo[2,1‐α]isoquinoline [], which exhibits antidepressant-like properties. This highlights the versatility of this compound as a scaffold for exploring diverse pharmacological targets.
A: Yes, researchers have developed asymmetric synthetic approaches. One notable method utilizes asymmetric diol boronic esters, readily converted to alkyldifluoroboranes []. This strategy enables the preparation of this compound with high enantiomeric excess (98% ee), showcasing a practical and scalable route for medicinal chemistry applications.
A: Extensive SAR investigations, particularly within the context of pyrroloisoquinoline antidepressants [], have revealed that modifications to the phenyl ring substituents, stereochemistry, and even the pyrrolidine ring itself significantly influence biological activity. For example, substituting the phenyl ring with bulkier groups or altering its position can drastically affect potency and selectivity for biogenic amine transporters. These findings underscore the importance of a well-defined SAR understanding when designing novel therapeutics incorporating this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde](/img/structure/B1332624.png)
![(Z)-N-{1-[4-(IMIDAZOL-1-YL)PHENYL]ETHYLIDENE}HYDROXYLAMINE](/img/structure/B1332646.png)

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)





![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)


![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)

